molecular formula C10H7ClO4 B1624453 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one CAS No. 22649-27-0

3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B1624453
CAS No.: 22649-27-0
M. Wt: 226.61 g/mol
InChI Key: AHJNZRDMIZWOFG-UHFFFAOYSA-N
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Description

3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin systems has been a topic of interest for many organic and pharmaceutical chemists . An interesting procedure involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions . This yields 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, and then reaction of this compound with various azoles leads to a series of coumarin-derived azolyl ethanols .


Molecular Structure Analysis

The molecular formula of this compound is C10H7ClO4 . Its average mass is 226.613 Da and its monoisotopic mass is 226.003281 Da .


Chemical Reactions Analysis

Coumarins have been intensively screened for different biological properties . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Scientific Research Applications

Synthesis and Chemical Importance

"3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one" and similar compounds like 6H-benzo[c]chromen-6-ones serve as core structures in various secondary metabolites with significant pharmacological relevance. The synthetic protocols for these chromen-6-ones, including methods like Suzuki coupling reactions for biaryl synthesis followed by lactonization, highlight the compound's chemical significance and utility in creating pharmacologically active molecules. The efficient synthesis of these compounds is crucial due to their limited natural availability and considerable pharmacological importance, making them a focal point for synthetic organic chemistry (Mazimba, 2016).

Antioxidant Properties

Chromones, including variants similar to "this compound," are associated with significant physiological activities, such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are largely attributed to the antioxidant properties of chromones, which can neutralize active oxygen and disrupt free radical processes, thereby potentially delaying or inhibiting cell impairment that leads to various diseases. The structural elements of chromones, such as the double bond and carbonyl group in the chromone nucleus, along with specific hydroxyl groups, are pivotal for their radical scavenging activity (Yadav et al., 2014).

Environmental Applications

Research on the cleaner production of chromium compounds, such as basic chromium sulfate, highlights the environmental relevance of understanding and manipulating chemical structures similar to "this compound." The study on the optimization of production processes for these compounds, which are essential in the leather tanning industry, underlines the importance of chemical research in enhancing industrial efficiency and environmental sustainability. The research aimed at reducing the presence of toxic chromium (VI) in the environment through improved production methods illustrates the potential environmental impact of chemical research related to chromen-2-one derivatives (Panda et al., 2016).

Mechanism of Action

While the specific mechanism of action for 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one is not mentioned in the search results, coumarins in general have been tested for a wide range of biological activities . These include anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Properties

IUPAC Name

3-chloro-5,7-dihydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4/c1-4-8-6(13)2-5(12)3-7(8)15-10(14)9(4)11/h2-3,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJNZRDMIZWOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00421271
Record name 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22649-27-0
Record name 3-chloro-5,7-dihydroxy-4-methyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00421271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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